2,6-Dimethyl-1-naphthaldehyde
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Overview
Description
2,6-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 2 and 6, and an aldehyde group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-naphthaldehyde can be synthesized through the formylation of 2,6-dimethylnaphthalene. The formylation reaction involves the introduction of a formyl group (-CHO) into the aromatic ring. This can be achieved using carbon monoxide in the presence of a catalyst. One common method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the same formylation process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: 2,6-Dimethyl-1-naphthoic acid.
Reduction: 2,6-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,6-Dimethyl-1-naphthaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaldehyde: Lacks the methyl groups at positions 2 and 6.
2,6-Dimethylnaphthalene: Lacks the aldehyde group at position 1.
2-Naphthaldehyde: Lacks the methyl groups at positions 2 and 6
Uniqueness
2,6-Dimethyl-1-naphthaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H12O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,6-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-8H,1-2H3 |
InChI Key |
NYJRVZJSXBPGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)C=O |
Origin of Product |
United States |
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